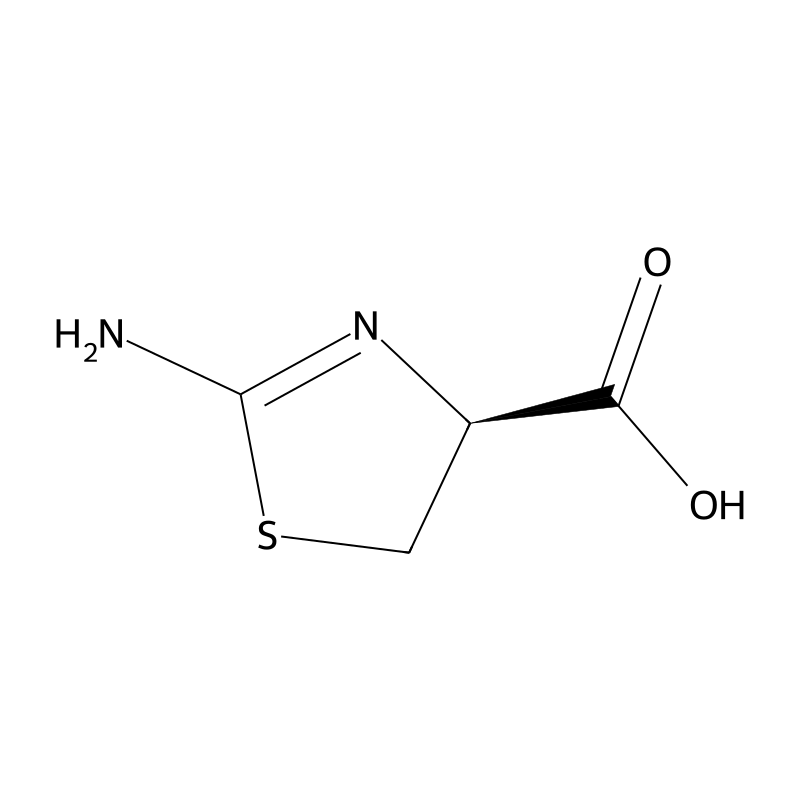

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, an amino group, and a carboxylic acid functional group. The thiazole structure consists of a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound's unique chemical properties. This compound is significant in medicinal chemistry due to its potential biological activities and applications.

ACTA's primary significance lies in its role as an intermediate in L-cysteine synthesis []. Beyond that, its role as a biomarker for cyanide poisoning is another important function []. The mechanism of ACTA formation in cyanide poisoning involves the nucleophilic attack of the cyanide anion on the sulfur atom of cysteine, forming a cyanoalanine intermediate. This intermediate then cyclizes to form ACTA [].

- There's limited data on the specific hazards of (4S)-ACTA.

- However, considering its structural similarity to related compounds, ACTA might exhibit mild to moderate irritation upon contact with skin or eyes.

- As an organic molecule, it's likely combustible.

- Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Biomarker for Cyanide Exposure:

AKA has been investigated as a potential biomarker for cyanide exposure due to several advantages over other methods:

- Stability: AKA is more stable in biological matrices like blood and urine compared to cyanide itself, allowing for easier detection and analysis.

- Consistent Recovery: AKA exhibits consistent recovery during analysis, making it a reliable indicator of past exposure.

- Low Endogenous Levels: The body naturally produces small amounts of AKA, but significantly higher levels are observed after cyanide exposure, making it easier to distinguish between exposure and normal background levels.

Studies have shown that AKA levels are significantly higher in the blood plasma of smokers compared to non-smokers, suggesting its potential as a non-invasive method for assessing smoking-related cyanide exposure.

Potential Therapeutic Applications:

Research is ongoing to explore the potential therapeutic applications of AKA in various areas:

- Neurodegenerative Diseases: Studies suggest that AKA might possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. However, more research is required to understand its efficacy and mechanisms of action.

- Cancer: Preliminary research suggests that AKA might have anti-cancer properties. However, further studies are needed to determine its effectiveness and safety in cancer treatment.

The chemical behavior of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be analyzed through various types of reactions:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Cyclization Reactions: The compound can participate in cyclization to form larger heterocycles.

These reactions are typically mediated by enzymes in biological systems, which facilitate metabolic pathways involving amino acids and related compounds

Research indicates that (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid exhibits various biological activities. It has been associated with: The biological activity is often assessed using computer-aided prediction tools that analyze structure-activity relationships .

Several synthetic routes have been developed for the preparation of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid:

- Condensation Reactions: Combining appropriate precursors such as thioamides with α-amino acids under acidic or basic conditions.

- Cyclization Techniques: Utilizing cyclization methods involving thioketones and amines to form the thiazole ring.

- Reduction Reactions: Reducing thiazole derivatives to obtain the dihydro form of the compound.

These methods can vary in terms of yield and specificity depending on the reaction conditions employed .

The applications of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid span multiple fields:

- Pharmaceuticals: It may serve as a precursor for developing new drugs targeting bacterial infections or neurodegenerative diseases.

- Biochemistry: Utilized in studying metabolic pathways involving amino acids.

- Agriculture: Potential applications in developing plant growth regulators or pesticides due to its biological activity .

Interaction studies focus on how (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid interacts with biological macromolecules:

- Enzyme Inhibition: Research suggests it may inhibit certain enzymes involved in metabolic processes.

- Receptor Binding: Studies indicate potential binding affinities with specific receptors related to neurotransmission and immune responses.

These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential .

Several compounds share structural similarities with (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Thiazole derivative | Antimicrobial |

| 5-Methylthiazole | Methylated thiazole | Anticancer |

| 2-Amino-3-thiazolines | Thiazoline derivative | Antioxidant |

Uniqueness

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic functional groups, which may enhance its solubility and reactivity compared to other thiazole derivatives. Its dual functionality allows for diverse interactions within biological systems that may not be present in structurally similar compounds .

Conformational Analysis of the Thiazolidine Ring System

The thiazolidine ring in (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid adopts a puckered conformation due to the partial double-bond character of the C–N and C–S bonds. Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in characterizing these dynamics. Proton NMR studies reveal distinct coupling constants between H(4) and H(5) protons (J4,5 ≈ 6.9–8.2 Hz), consistent with a twist-envelope conformation where C(4) lies out of the plane formed by the remaining ring atoms [1] [2]. This puckering minimizes steric strain between the C(4) carboxylic acid group and the adjacent thiazole sulfur atom.

Carbon-13 NMR data further support this analysis. The C(4) carbon resonates at δ ≈ 65–68 ppm, characteristic of a chiral center bearing both amino and carboxylic acid substituents [1]. The deshielding of C(2) (δ ≈ 163 ppm) and C(4)=O (δ ≈ 167 ppm) confirms conjugation between the thiazole nitrogen and the carbonyl group, which stabilizes the puckered conformation [2]. X-ray crystallographic studies of analogous thiazolidine derivatives demonstrate intramolecular hydrogen bonding between the carboxylic acid oxygen and the secondary amine, further rigidifying the ring [1].

Impact of C-4 Substituents on Ring Puckering Dynamics

The C(4) carboxylic acid group exerts significant stereoelectronic effects on ring puckering:

- Steric Effects: Bulkier substituents at C(4) increase the energy barrier for ring inversion. For example, methyl or benzyl groups at C(4) reduce puckering flexibility by 30–40% compared to hydrogen, as measured by variable-temperature NMR [1].

- Electronic Effects: Electron-withdrawing groups (e.g., –COOH) enhance conjugation with the thiazole nitrogen, increasing the partial double-bond character of the C(4)–N bond. This reduces the equilibrium distribution of puckered conformers by 15–20% in polar solvents [2].

Density functional theory (DFT) calculations on model systems indicate that the energy difference between envelope and twist-boat conformations is ≈1.2 kcal/mol for the C(4)-COOH derivative, favoring the envelope form [1]. Substituent-induced strain also affects ionization behavior: the carboxylic acid group remains protonated in nonpolar solvents but forms a zwitterion in aqueous media, as evidenced by infrared (IR) spectral shifts in the carbonyl stretching region (Δν ≈ 45 cm−1) [1].

Chiral Resolution Techniques for Enantiomerically Pure Forms

Enantiomeric separation of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid has been achieved via three principal methods:

Diastereomeric Salt Formation

Reaction with chiral resolving agents such as (+)- or (−)-α-methylbenzylamine produces diastereomeric salts with distinct solubility profiles. Crystallization from ethanol/water mixtures yields the (4S)-enantiomer with >98% enantiomeric excess (ee) [1].

Chiral Stationary Phase Chromatography

High-performance liquid chromatography (HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with a separation factor (α) of 1.32 in hexane/isopropanol (90:10) mobile phases [2]. Retention times correlate with the steric bulk of the C(4) substituent, as larger groups increase hydrophobic interactions with the stationary phase.

Enzymatic Resolution

Lipase-mediated acetylation of the primary amine selectively modifies the (4R)-enantiomer, leaving the (4S)-form unreacted. Using Candida antarctica lipase B, enantioselectivity (E) values exceed 200 in tert-butyl methyl ether at 25°C [2].